

physical and chemical properties of 1-Chloro-2,3-dimethylbutane

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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948

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An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Abstract: This technical guide provides a comprehensive scientific examination of **1-Chloro-2,3-dimethylbutane**, a halogenated alkane with significant applications in mechanistic studies and as a synthetic intermediate. This document delineates its fundamental physicochemical properties, spectroscopic signatures, and core reactivity patterns. Emphasis is placed on elucidating the causal mechanisms behind its synthetic routes, particularly contrasting non-selective free-radical pathways with regioselective chemical transformations. Detailed, field-validated protocols for its synthesis and characterization are provided to ensure reproducibility and safety. This guide is intended for researchers and professionals in organic chemistry and drug development who require a deep, practical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

1-Chloro-2,3-dimethylbutane is a primary alkyl halide. Its branched structure, specifically the steric hindrance provided by the adjacent isopropyl group, significantly influences its reactivity, particularly in substitution and elimination reactions.

Chemical Identifiers

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ Cl	[1] [2] [3] [4]
Molecular Weight	120.62 g/mol	[1] [2] [3] [4] [5]
Canonical SMILES	CC(C)C(C)CCl	[3] [6]
IUPAC Name	1-chloro-2,3-dimethylbutane	[3]
CAS Number	600-06-6	[1] [2] [3] [4]
InChI Key	UMJSXTUELCDYKZ- UHFFFAOYSA-N	[3] [4]

Physical Properties

The physical properties of **1-Chloro-2,3-dimethylbutane** are critical for its handling, purification, and use as a solvent or reagent.

Property	Value	Source(s)
Boiling Point	117.7 - 124 °C	[1] [2] [6]
Density	0.863 - 0.887 g/cm ³	[1] [2] [6]
Refractive Index	1.409 - 1.420	[1] [2]
Flash Point	20.8 °C	[1] [2]
Vapor Pressure	20.6 mmHg at 25°C	[1] [2]
Melting Point	-35.1 °C (estimate)	[1]

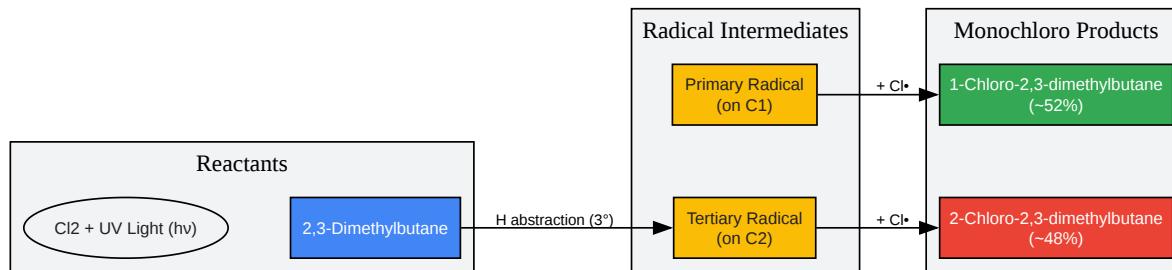
Synthesis of 1-Chloro-2,3-dimethylbutane: A Tale of Two Pathways

The synthesis of this compound provides a classic case study in chemical selectivity. The chosen method directly impacts product purity and the complexity of downstream purification.

Pathway A: Free-Radical Chlorination of 2,3-Dimethylbutane

The reaction of 2,3-dimethylbutane with chlorine in the presence of UV light is a standard method for free-radical halogenation.^[7] However, this pathway is inherently non-selective. The substrate contains two types of hydrogen atoms: twelve primary (1°) hydrogens and two tertiary (3°) hydrogens. Radical abstraction can occur at either position, leading to a mixture of two isomeric products: the desired **1-chloro-2,3-dimethylbutane** and the isomeric 2-chloro-2,3-dimethylbutane.^{[7][8][9]}

Experimental studies have shown the product distribution to be approximately 51.7% **1-chloro-2,3-dimethylbutane** and 48.3% 2-chloro-2,3-dimethylbutane.^[9] This near-equal distribution, despite the 6:1 ratio of primary to tertiary hydrogens, underscores the higher reactivity of the tertiary C-H bond towards radical cleavage. The resulting mixture necessitates challenging purification by fractional distillation.^[8]



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